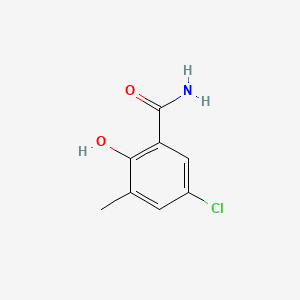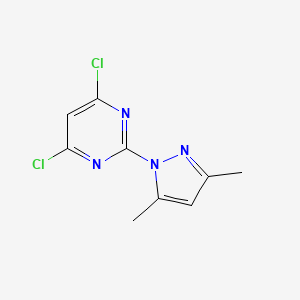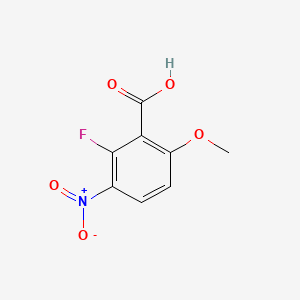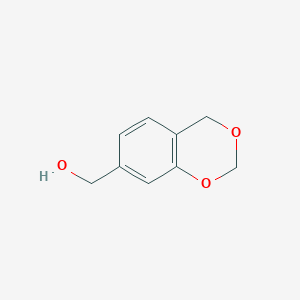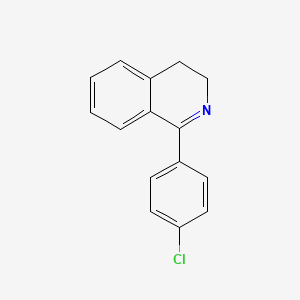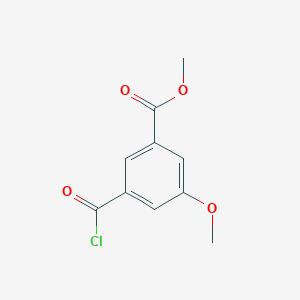
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoic acid and contains both a methoxy group and a chlorocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chlorocarbonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 3-hydroxy-5-methoxybenzoate using thionyl chloride or oxalyl chloride. This reaction introduces the chlorocarbonyl group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(chlorocarbonyl)-5-methoxybenzoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: Formed from hydrolysis.
Hydroxymethyl derivatives: Formed from reduction.
科学的研究の応用
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorocarbonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In hydrolysis reactions, the ester bond is cleaved by water molecules, resulting in the formation of carboxylic acid and alcohol.
類似化合物との比較
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 5-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The presence of both the methoxy and chlorocarbonyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
特性
CAS番号 |
71590-09-5 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC名 |
methyl 3-carbonochloridoyl-5-methoxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3 |
InChIキー |
JGGMEAYIZCRMDD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



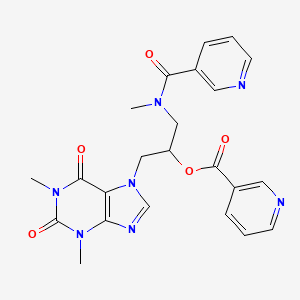
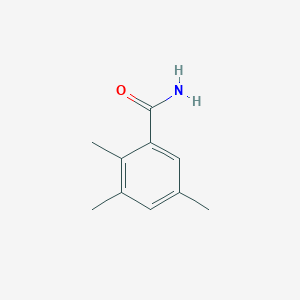
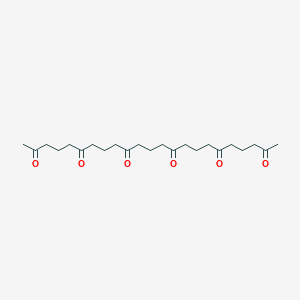
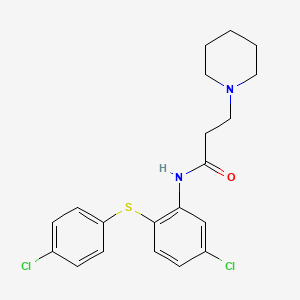
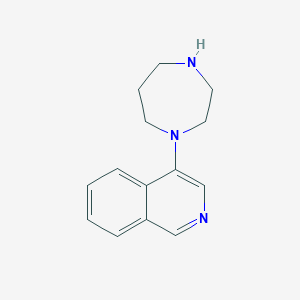
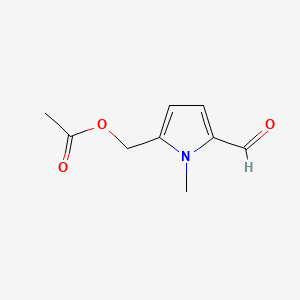
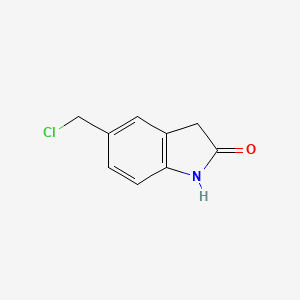
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
